1,1-Bis(2-chlorophenyl)ethane-1,2-diol
Description
1,1-Bis(2-chlorophenyl)ethane-1,2-diol (CAS: 137322-01-1) is a chlorinated aromatic diol characterized by two 2-chlorophenyl groups attached to a central ethane-1,2-diol backbone. The compound’s structure features chlorine atoms in the ortho positions of the phenyl rings, which significantly influence its electronic and steric properties. It has been studied in the context of metabolic pathways (e.g., as a metabolite of DDT-related compounds) and synthetic organic chemistry . Its stereochemistry and substituent arrangement distinguish it from other bis(chlorophenyl) diol derivatives.
Properties
CAS No. |
137322-01-1 |
|---|---|
Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
1,1-bis(2-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2/c15-12-7-3-1-5-10(12)14(18,9-17)11-6-2-4-8-13(11)16/h1-8,17-18H,9H2 |
InChI Key |
KJBZDVLZYFQAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)(C2=CC=CC=C2Cl)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Chlorine Substitution
The position of chlorine substituents on the phenyl rings is a critical factor in differentiating similar compounds:
Key Insight : Ortho-chlorinated derivatives exhibit greater steric hindrance and reduced symmetry compared to para-substituted analogs, impacting their reactivity and metabolic pathways.
Substituent Variants: Halogens and Functional Groups
Substituents beyond chlorine also modulate physicochemical and biological properties:
Key Insight : Electron-withdrawing groups (e.g., Cl, Br) reduce solubility in polar solvents, whereas electron-donating groups (e.g., OMe) improve it.
Stereochemical and Configurational Differences
The configuration of diol groups and phenyl substituents affects molecular symmetry and spectroscopic profiles:
Key Insight : Meso forms exhibit simplified NMR spectra due to symmetry, while asymmetric analogs require advanced techniques for structural elucidation.
Q & A
Basic: What are the primary synthetic routes for 1,1-Bis(2-chlorophenyl)ethane-1,2-diol, and how can reaction conditions be optimized for academic-scale production?
The compound is synthesized via enantioconvergent hydrolysis of racemic precursors using engineered biocatalysts (e.g., enzymes derived from Escherichia coli). Key parameters include:
- Catalyst optimization : Use of immobilized enzymes to enhance enantiomeric excess (ee) and yield .
- Solvent selection : Polar aprotic solvents like acetonitrile improve reaction rates and product stability.
- Temperature control : Maintaining 25–30°C prevents enzyme denaturation while ensuring efficient conversion.
Post-synthesis, purity is verified via HPLC with chiral columns to resolve enantiomers.
Basic: How is the stereochemical configuration of this compound characterized, and what analytical techniques are critical for confirming enantiopurity?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with UV detection .
- NMR spectroscopy : - and -NMR identify diastereotopic protons and confirm substitution patterns .
- X-ray crystallography : Resolves absolute configuration for crystalline derivatives, critical for structure-activity studies .
Advanced: How does the enantiomeric purity of this compound influence its biological activity, and what methodologies are used to assess stereochemical effects?
Enantiopurity directly impacts receptor binding and metabolic stability. For example:
- Enzyme inhibition assays : Compare (R)- and (S)-enantiomers against cytochrome P450 isoforms to evaluate stereospecific metabolism .
- Molecular docking : Predicts binding affinity differences using software like AutoDock Vina, validated by crystallographic data .
- In vitro neuroprotection models : Primary neuron cultures treated with enantiomers quantify viability via MTT assays, revealing differential efficacy .
Advanced: What computational approaches are employed to predict the interaction of this compound with biological targets, and how are these validated experimentally?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with acetylcholinesterase) using AMBER or GROMACS to identify binding hotspots .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolite formation .
- Experimental validation : Surface plasmon resonance (SPR) measures binding kinetics, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .
Advanced: How can researchers resolve contradictions in metabolic pathway data for this compound observed across in vitro and in vivo models?
Discrepancies often arise from interspecies differences in enzyme expression (e.g., alcohol dehydrogenase isoforms). Methodological strategies include:
- Cross-species liver microsome assays : Compare metabolite profiles (e.g., glycolic acid vs. oxalate) using LC-MS/MS .
- Knockout rodent models : Evaluate toxicity in Adh1 mice to isolate specific metabolic contributions .
- Dose-response studies : Identify nonlinear pharmacokinetics (e.g., saturation of detoxification pathways) using physiologically based pharmacokinetic (PBPK) modeling .
Basic: What are the key structural determinants of this compound’s reactivity in oxidation and reduction reactions?
- Electron-withdrawing groups : The 2-chlorophenyl substituents stabilize transition states in oxidation via inductive effects, favoring glycolic acid formation .
- Steric hindrance : Ortho-chloro groups slow nucleophilic attack in esterification, requiring catalysts like DMAP .
- Reduction susceptibility : Sodium borohydride selectively reduces ketone intermediates without disrupting the diol moiety, confirmed by -NMR .
Advanced: What strategies optimize the regioselective functionalization of this compound for targeted drug discovery?
- Protecting group chemistry : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups during Friedel-Crafts alkylation .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents; Pd(OAc)/XPhos catalysts enhance efficiency .
- Click chemistry : Azide-alkyne cycloaddition with propargyl bromide generates triazole derivatives for high-throughput screening .
Advanced: How do structural analogs of this compound (e.g., bromo/fluoro derivatives) differ in their physicochemical and biological properties?
- Lipophilicity : Fluorine analogs exhibit higher logP values (measured via shake-flask method), enhancing blood-brain barrier permeability .
- Metabolic stability : Bromo derivatives resist hepatic oxidation (tested in hepatocyte assays), prolonging half-life .
- Toxicity profiles : Chloro-substituted variants show higher nephrotoxicity in rodent models, linked to oxalate crystal deposition .
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